molecular formula C13H11ClO4 B11852505 Ethyl 4-chloro-1,3-dihydroxy-2-naphthoate

Ethyl 4-chloro-1,3-dihydroxy-2-naphthoate

Cat. No.: B11852505
M. Wt: 266.67 g/mol
InChI Key: ZEDBARLPVYZTSB-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-1,3-dihydroxy-2-naphthoate is an organic compound with the molecular formula C13H11ClO4 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of chloro, hydroxy, and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-chloro-1,3-dihydroxy-2-naphthoate can be synthesized through several methods. One common approach involves the esterification of 4-chloro-1,3-dihydroxy-2-naphthoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.

Another synthetic route involves the chlorination of ethyl 1,3-dihydroxy-2-naphthoate. This can be achieved by treating the compound with thionyl chloride or phosphorus pentachloride, which introduces the chloro group at the desired position on the naphthalene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets quality standards.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-1,3-dihydroxy-2-naphthoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form quinones, which are important intermediates in organic synthesis.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents used in anhydrous solvents like tetrahydrofuran.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea in polar aprotic solvents.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted naphthoate derivatives, depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-chloro-1,3-dihydroxy-2-naphthoate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies investigating the biological activity of naphthalene derivatives, particularly their antimicrobial and anticancer properties.

    Medicine: Research into its potential as a therapeutic agent for various diseases, including cancer and infectious diseases, is ongoing.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals due to its stable aromatic structure.

Mechanism of Action

The mechanism by which ethyl 4-chloro-1,3-dihydroxy-2-naphthoate exerts its effects is related to its ability to interact with biological molecules. The hydroxy groups can form hydrogen bonds with enzymes and receptors, potentially inhibiting their activity. The chloro group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Additionally, the ester group can undergo hydrolysis to release the active naphthoic acid derivative, which may interact with specific molecular targets.

Comparison with Similar Compounds

Ethyl 4-chloro-1,3-dihydroxy-2-naphthoate can be compared to other naphthalene derivatives, such as:

    Ethyl 1,3-dihydroxy-2-naphthoate: Lacks the chloro group, resulting in different chemical reactivity and biological activity.

    Ethyl 4-bromo-1,3-dihydroxy-2-naphthoate: Similar structure but with a bromo group instead of a chloro group, which may affect its reactivity and biological properties.

    Ethyl 1,3-dihydroxy-2-naphthoate: Another naphthalene derivative with different substitution patterns, leading to unique applications and properties.

This compound stands out due to the presence of the chloro group, which imparts distinct chemical and biological characteristics, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H11ClO4

Molecular Weight

266.67 g/mol

IUPAC Name

ethyl 4-chloro-1,3-dihydroxynaphthalene-2-carboxylate

InChI

InChI=1S/C13H11ClO4/c1-2-18-13(17)9-11(15)8-6-4-3-5-7(8)10(14)12(9)16/h3-6,15-16H,2H2,1H3

InChI Key

ZEDBARLPVYZTSB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2C(=C1O)Cl)O

Origin of Product

United States

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